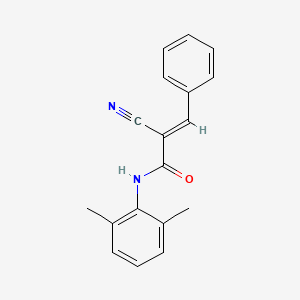
MFCD03619844
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD03619844 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03619844 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include multi-step organic synthesis involving specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions: MFCD03619844 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
MFCD03619844 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of MFCD03619844 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
MFCD03619844 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: this compound may have unique reactivity or biological activity that sets it apart from other compounds.
By understanding these aspects, researchers can better appreciate the potential and limitations of this compound in various applications.
Propiedades
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]benzo[h]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-26-21(25)18-14-23-19-16-9-6-5-8-15(16)10-11-17(19)20(18)22-12-7-13-24(2)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHDYUBXCXCMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-N'-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7741270.png)
![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7741277.png)
![ethyl 2-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7741293.png)
![2-amino-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7741298.png)
![(2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7741310.png)
![8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7741312.png)
![8-{[bis(2-methylpropyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B7741317.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B7741319.png)
![Ethyl 4-[(2-furylmethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741341.png)

![METHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741366.png)
![ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741370.png)
![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B7741373.png)
![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B7741380.png)
